molecular formula C18H15NO4 B4904192 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoic acid

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoic acid

Cat. No.: B4904192
M. Wt: 309.3 g/mol
InChI Key: VTOBAQSGVFJUTB-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoic acid is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a spiro linkage between a cyclopropane ring and an isoindole moiety. The presence of multiple functional groups, including dioxo and benzoic acid groups, makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core spiro structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled temperature conditions . Subsequent steps may include oxidation, reduction, and substitution reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoic acid has numerous applications in scientific research:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoic acid lies in its spiro linkage and the combination of functional groups. This structural complexity provides it with distinct reactivity and interaction profiles, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-15-13-11-4-5-12(18(11)6-7-18)14(13)16(21)19(15)10-3-1-2-9(8-10)17(22)23/h1-5,8,11-14H,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBAQSGVFJUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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